molecular formula C7H16N2 B1312603 2-Propylpiperazine CAS No. 90000-28-5

2-Propylpiperazine

Cat. No.: B1312603
CAS No.: 90000-28-5
M. Wt: 128.22 g/mol
InChI Key: FNJWLOHHZVGUIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine-based compounds involves various methods. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . An analysis of ways of obtaining piperazine via the catalytic cyclodeamination of ethylenediamine indicates that SO4^2-/ZrO2 superacid catalyst and HZSM-5-KZSM-5 zeolite-based catalytic systems, which allow us to achieve high yields of piperazine (85 and 91.7%), seem to be best for effective vapor–gas phase processes .


Molecular Structure Analysis

The molecular structure of 2-Propylpiperazine is determined by various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region . Ultraviolet–visible spectroscopy determines and quantifies the chemical properties of a sample using absorbed monochromatic light in the ultraviolet and visible regions .


Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in water and moderately soluble in organic solvents. The physical and chemical properties of a compound like this compound can be analyzed using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and dynamic mechanical analysis .

Scientific Research Applications

1. Antagonists and Antiarrhythmic Agents

2-Propylpiperazine derivatives, particularly arylpiperazines, are significant in the study of α1-adrenoceptor antagonists, useful in treating conditions like benign prostatic hyperplasia, lower urinary tract symptoms, or cardiac arrhythmia. Research has focused on the antiarrhythmic properties of these compounds, with findings suggesting that certain molecular features enhance their antiarrhythmic activity (Nowaczyk et al., 2010).

2. Microbiological Evaluation

This compound derivatives have been utilized in synthesizing compounds with notable antimicrobial properties. A study demonstrated the effective use of propylpiperazine-N-sulfamic acid as a catalyst for creating compounds that exhibit significant in vitro activity against various bacterial and fungal strains (Ghashang et al., 2015).

3. Recyclable Catalysis

In the field of green chemistry, silica-bonded N-propylpiperazine sodium n-propionate has been developed as an efficient and recyclable catalyst. It's used for synthesizing diverse organic compounds like 4H-pyran derivatives, highlighting its importance in eco-friendly chemical synthesis (Niknam et al., 2013).

4. Drug Labeling and Synthesis

This compound is also integral in the synthesis and labeling of drugs. For instance, its application in deuterium labeling offers insights into drug metabolism and pharmacokinetics, crucial for drug development and safety evaluation (Hawes et al., 1983).

5. Structural Studies and Drug Design

The study of this compound derivatives extends to understanding their molecular structures, especially in developing new drug compounds. For example, investigations into the structures of 4-n-propyl piperazines as non-imidazole histamine H3 antagonists have been pivotal in identifying new leads for therapeutic agents (Olczak et al., 2021).

Mechanism of Action

Safety and Hazards

2-Propylpiperazine may pose certain safety and hazard risks. For instance, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust .

Future Directions

While specific future directions for 2-Propylpiperazine are not mentioned in the search results, there is a general trend towards the development of piperazine-based antimicrobial polymers . This suggests that this compound could potentially be used in the development of such polymers, opening up new avenues for research and application .

Biochemical Analysis

Biochemical Properties

2-Propylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with GABA receptors, where this compound acts as an agonist, binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, this compound can form stable crystalline salts, making it useful in scientific research as a reagent for the preparation of various organic compounds .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate kinase activity, which is crucial for cell signaling and regulation . Its impact on gene expression includes altering the transcription of specific genes involved in cellular responses to external stimuli. Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors, where it acts as an agonist. This interaction leads to hyperpolarization of nerve endings, causing flaccid paralysis in certain organisms . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses. Its ability to form stable crystalline salts also contributes to its molecular interactions and stability in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate cellular responses without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or other polar groups, enhancing its water solubility and facilitating its excretion . These metabolic pathways influence the compound’s pharmacokinetics and overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . These transporters facilitate the compound’s movement into and out of cells, affecting its localization and accumulation within specific tissues. The distribution of this compound is also influenced by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications directs this compound to specific organelles, where it exerts its biochemical effects. For instance, its localization to the mitochondria can impact cellular energy metabolism and apoptotic pathways .

Properties

IUPAC Name

2-propylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJWLOHHZVGUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001316139
Record name 2-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90000-28-5
Record name 2-Propylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90000-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001316139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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